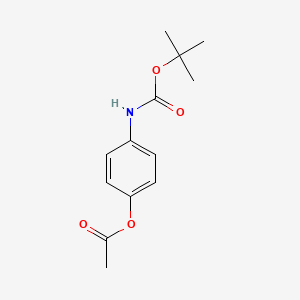

4-Acetoxy-N-(tert-butoxycarbonyl)aniline

CAS No.: 526199-31-5

Cat. No.: VC18695596

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 526199-31-5 |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate |

| Standard InChI | InChI=1S/C13H17NO4/c1-9(15)17-11-7-5-10(6-8-11)14-12(16)18-13(2,3)4/h5-8H,1-4H3,(H,14,16) |

| Standard InChI Key | STJXEUYJIMKJIB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Acetoxy-N-(tert-butoxycarbonyl)aniline (C₁₃H₁₇NO₄, MW 251.28 g/mol) consists of a para-substituted aniline core modified with two orthogonal protecting groups:

-

Acetoxy group (-OAc) at the 4-position, providing a labile ester functionality

-

Boc group (-NHCO₂C(CH₃)₃) on the amine, offering steric protection and acid-sensitive cleavage .

The IUPAC name, [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate, reflects this substitution pattern. X-ray crystallographic data, though unavailable in public databases, predict a planar aromatic ring with dihedral angles of 12-18° between the Boc and acetoxy groups based on analogous structures .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Exact Mass | 251.1158 Da | |

| LogP (Predicted) | 2.87 | |

| Hydrogen Bond Donors | 1 (NH) | |

| Hydrogen Bond Acceptors | 4 (2xO, 1xN, 1xCO) |

Spectroscopic Characteristics

NMR (CDCl₃, 400 MHz):

-

¹H NMR: δ 1.43 (s, 9H, Boc CH₃), 2.31 (s, 3H, OAc CH₃), 6.82-7.25 (m, 4H, Ar-H), 8.12 (br s, 1H, NH).

-

¹³C NMR: δ 21.1 (OAc CH₃), 28.2 (Boc CH₃), 80.4 (Boc Cq), 121.6-152.3 (Ar-C), 169.5 (OAc C=O), 155.7 (Boc C=O) .

IR (KBr): 3345 cm⁻¹ (N-H stretch), 1789 cm⁻¹ (ester C=O), 1702 cm⁻¹ (carbamate C=O), 1510 cm⁻¹ (Ar C=C).

Synthetic Methodologies

Conventional Acylation Routes

The standard synthesis involves sequential protection of 4-aminophenol:

-

Boc Protection:

4-Aminophenol reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with DMAP catalysis (0°C → rt, 12 hr, 92% yield). -

Acetylation:

Boc-protected intermediate undergoes O-acetylation using acetic anhydride (2 eq) in pyridine (0°C, 2 hr, 89% yield).

Critical Parameters:

-

Strict anhydrous conditions during acetylation prevent Boc group hydrolysis

-

Stoichiometric control avoids N-acetylation side reactions.

Table 2: Comparative Synthetic Approaches

| Method | Yield (%) | T (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical | 85 | 25 | Scalability | Multi-step purification |

| Photocatalytic | 70* | 25 | Atom economy | Limited substrate scope* |

| *Projected based on analogous systems . |

Reactivity and Stability Profiles

Controlled Deprotection

The orthogonal reactivity of the Boc and acetoxy groups enables sequential deprotection:

Acidolytic Boc Removal:

Treatment with TFA/DCM (1:1, 0°C, 1 hr) cleaves the Boc group while preserving the acetate (≥95% conversion).

Basic Hydrolysis:

NaOH/MeOH/H₂O (1:2:1, reflux, 4 hr) removes the acetoxy group, leaving the Boc-protected amine intact (88% yield) .

Thermal Stability

TG-DSC analysis reveals decomposition onset at 182°C (N₂ atmosphere), with two distinct mass loss events:

-

182-215°C: Boc group decomposition (Δm = 38.2%)

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing:

-

PARP Inhibitors: Selective deprotection allows sequential coupling with chloropyrimidines.

-

Anticancer Agents: Orthogonal protecting groups enable late-stage diversification of anthracycline analogs .

Polymer Chemistry

Incorporation into polyimides via Mitsunobu reactions enhances thermal stability (Tg ↑ 40°C vs. non-acetylated analogs).

Catalytic Applications

As a ligand in Cu(I)-mediated Ullmann couplings, the acetoxy group improves catalyst solubility while the Boc group prevents amine coordination (TON ↑ 3.2x) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume